1-(4-{[4-(2-Chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and a sulfonylphenyl group, along with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Introduction of the 2-Chlorobenzyl Group: This step involves the reaction of the protected piperazine with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Cyclization to Form Pyrrolidinone: The final step involves the cyclization of the intermediate to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines.
Scientific Research Applications
1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. It is known to interact with cAMP-dependent protein kinase catalytic subunit alpha, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)piperazine: Shares the piperazine core but lacks the sulfonylphenyl and pyrrolidinone groups.
4-{[4-(2-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl methyl ether: Similar structure but with a methyl ether group instead of the pyrrolidinone moiety.
Uniqueness
1-(4-{[4-(2-CHLOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24ClN3O3S |
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Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H24ClN3O3S/c22-20-5-2-1-4-17(20)16-23-12-14-24(15-13-23)29(27,28)19-9-7-18(8-10-19)25-11-3-6-21(25)26/h1-2,4-5,7-10H,3,6,11-16H2 |
InChI Key |
SJKRGYBVGLSXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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